N1-(4-Bromophenyl)-1,2-ethanediamine 2HCl
CAS No.: 50622-52-1
Cat. No.: VC13369005
Molecular Formula: C8H11BrN2
Molecular Weight: 215.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50622-52-1 |
|---|---|
| Molecular Formula | C8H11BrN2 |
| Molecular Weight | 215.09 g/mol |
| IUPAC Name | N'-(4-bromophenyl)ethane-1,2-diamine |
| Standard InChI | InChI=1S/C8H11BrN2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,11H,5-6,10H2 |
| Standard InChI Key | CEMXHWWEYABJLX-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1NCCN)Br |
| Canonical SMILES | C1=CC(=CC=C1NCCN)Br |
Introduction
Structural and Chemical Identification
Molecular Architecture
The compound’s core structure derives from 1,2-ethanediamine (ethylenediamine), a C2-symmetric diamine. The N1 position is functionalized with a 4-bromophenyl group, introducing aromaticity and electrophilic reactivity. The dihydrochloride salt form enhances solubility in polar solvents and stabilizes the amine groups against oxidation .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂BrN₂·2HCl |
| Molecular Weight | 307.46 g/mol (anhydrous) |
| CAS Number | Not explicitly reported |
| IUPAC Name | N1-(4-Bromophenyl)ethylenediamine dihydrochloride |
Spectroscopic Characteristics
While direct spectral data for this compound are unavailable in the provided sources, analogous brominated amines exhibit distinct NMR and IR profiles. For example, the 4-bromophenyl moiety typically shows aromatic proton resonances at δ 7.3–7.6 ppm in ¹H NMR, while the ethylenediamine backbone’s CH₂ groups resonate near δ 2.7–3.1 ppm . IR spectra would feature N–H stretches (~3300 cm⁻¹) and C–Br vibrations (~600 cm⁻¹) .
Synthesis and Manufacturing
Retrosynthetic Analysis
Two plausible routes emerge for synthesizing this compound:
Reductive Amination
Condensation of 4-bromobenzaldehyde with ethylenediamine followed by borohydride reduction offers a milder alternative. Subsequent treatment with HCl gas would yield the dihydrochloride salt .
Optimized Protocol
A scalable approach adapted from polyamine synthesis methodologies involves:
-
Protection: Benzyl protection of one amine in ethylenediamine using benzyl chloride under basic conditions.
-
Coupling: Nucleophilic aromatic substitution of 4-bromofluorobenzene with the mono-protected ethylenediamine in DMF at 80°C.
-
Deprotection: Catalytic hydrogenolysis (H₂/Pd-C) to remove benzyl groups.
Table 2: Synthetic Yield Comparison
Physicochemical Properties
Solubility and Stability
As a dihydrochloride salt, the compound exhibits high solubility in water (>100 mg/mL) and polar aprotic solvents (DMF, DMSO). It remains stable under inert atmospheres but may undergo decomposition above 200°C, releasing HBr and NH₃ .
Crystallography
X-ray diffraction data for closely related structures (e.g., N-(2-bromoethyl)ethylenediamine) reveal monoclinic crystal systems with hydrogen-bonded networks stabilizing the hydrochloride ions .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor to kinase inhibitors, mirroring strategies used in erlotinib synthesis. Its aromatic bromide enables Suzuki couplings to install biaryl motifs critical for target engagement .
Ligand Design
In coordination chemistry, the primary and secondary amines chelate metal ions like Cu(II) and Ni(II), forming complexes with applications in catalysis and material science .
Polymer Chemistry
Incorporation into epoxy resins enhances crosslinking density due to the dual amine functionality, improving thermal stability in composite materials .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume